molecular formula C7H6N2S B073251 Benzo[d]thiazol-7-amine CAS No. 1123-55-3

Benzo[d]thiazol-7-amine

Cat. No.: B073251
CAS No.: 1123-55-3
M. Wt: 150.2 g/mol
InChI Key: ZWUIKHROIQRWGT-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-7-amine is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring, with an amine group attached at the seventh position. This compound is part of the larger family of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Mechanism of Action

Target of Action

Benzo[d]thiazol-7-amine and its derivatives have been found to exhibit a broad spectrum of biological effects, including anti-inflammatory and anti-tubercular activities . The primary targets of these compounds are often enzymes or proteins that play crucial roles in the disease process. For instance, in the context of anti-inflammatory activity, these compounds have been shown to inhibit the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .

Mode of Action

The interaction of this compound with its targets often results in the inhibition of the target’s function, leading to a decrease in the disease symptoms. For example, in the case of COX enzymes, the inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. In the context of inflammation, the inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated pain. In the context of tuberculosis, benzothiazole derivatives have been found to inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of related active compounds have been predicted using computational tools .

Result of Action

The result of the action of this compound is a decrease in the symptoms of the disease it is targeting. For instance, in the case of inflammation, the inhibition of COX enzymes leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and associated pain . In the context of tuberculosis, the inhibition of the DprE1 enzyme leads to a disruption in the cell wall biosynthesis of Mycobacterium tuberculosis, inhibiting its growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[d]thiazol-7-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. Another method includes the reaction of 2-aminobenzenethiol with bromine and ammonium thiocyanate, followed by cyclization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-throughput methods such as microwave-assisted synthesis or continuous flow reactors. These methods enhance reaction efficiency and yield while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

Benzo[d]thiazol-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1,3-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUIKHROIQRWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499827
Record name 1,3-Benzothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-55-3
Record name 1,3-Benzothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the structural characterization of the synthesized 2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl)benzo[d]thiazol-7-amine derivatives?

A1: The synthesized compounds were characterized using various spectroscopic techniques:

  • Mass spectrometry: Confirmed the molecular weight of the synthesized compounds. []

Q2: What were the findings regarding the in vitro efficacy of the synthesized this compound derivatives against cancer cell lines?

A2: The synthesized compounds were screened for in vitro cytotoxicity against:

  • Human cervical cancer cells (HeLa) []

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